molecular formula C18H17NO4S B12907978 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde CAS No. 88939-67-7

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde

Katalognummer: B12907978
CAS-Nummer: 88939-67-7
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: WGCAJUWJPYXBOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the ethyl group, the methoxyphenylsulfonyl group, and finally the carbaldehyde group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carboxylic acid.

    Reduction: 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Ethyl-1H-indole-2-carbaldehyde: Lacks the methoxyphenylsulfonyl group.

    1-((4-Methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde: Lacks the ethyl group.

    3-Ethyl-1H-indole-2-carboxylic acid: Contains a carboxylic acid group instead of a carbaldehyde group.

Uniqueness

3-Ethyl-1-((4-methoxyphenyl)sulfonyl)-1H-indole-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88939-67-7

Molekularformel

C18H17NO4S

Molekulargewicht

343.4 g/mol

IUPAC-Name

3-ethyl-1-(4-methoxyphenyl)sulfonylindole-2-carbaldehyde

InChI

InChI=1S/C18H17NO4S/c1-3-15-16-6-4-5-7-17(16)19(18(15)12-20)24(21,22)14-10-8-13(23-2)9-11-14/h4-12H,3H2,1-2H3

InChI-Schlüssel

WGCAJUWJPYXBOJ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)OC)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.